[Ni-4Fe-4S] cluster
Description
Properties
Molecular Formula |
Fe4H4NiS4-4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
iron;nickel;sulfanide |
InChI |
InChI=1S/4Fe.Ni.4H2S/h;;;;;4*1H2/p-4 |
InChI Key |
MMIQKDBQTMTBKA-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Ni] |
Canonical SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Ni] |
Origin of Product |
United States |
Synthetic Strategies for Ni Fe S Clusters and Analogues
Methodologies for Constructing [Ni-4Fe-4S] and Related Higher Nuclearity Clusters
The synthesis of [Ni-4Fe-4S] and other higher nuclearity nickel-iron-sulfur clusters is a significant area of research, driven by the desire to model the complex active sites of various metalloenzymes. These synthetic clusters provide valuable insights into the structure, bonding, and reactivity of their biological counterparts.
Redox-Mediated Nickel Insertion into [Fe-S] Scaffolds
A prominent strategy for synthesizing higher nuclearity nickel-iron-sulfur clusters involves the redox-mediated insertion of nickel into pre-existing iron-sulfur scaffolds. This approach leverages the redox properties of both the nickel precursor and the iron-sulfur cluster to drive the assembly process.
One notable example is the use of a low-valent nickel(0) precursor to insert nickel into an oxidized [Fe₄S₄]³⁺ cluster. nih.govresearchgate.net This reaction is driven by the redox mismatch between the reduced nickel source and the highly oxidized iron-sulfur cluster. nih.govacs.org The initial step involves an electron transfer from the Ni(0) species to the [Fe₄S₄]³⁺ core, leading to the formation of a [1Ni-4Fe-4S] cluster where a Ni¹⁺ ion is situated on the exterior of the iron-sulfur cubane (B1203433). researchgate.netacs.org This process weakens the Fe-S bonds within the original cluster, facilitating the insertion of the nickel atom. nih.gov
Further reaction, sometimes with a modified nickel precursor, can lead to the insertion of a second nickel atom and the concurrent ejection of an iron atom, resulting in the formation of a novel [2Ni-3Fe-4S] cluster. nih.govresearchgate.net These redox-driven transformations highlight a plausible pathway for the biological assembly of complex heterometallic clusters like the C-cluster of carbon monoxide dehydrogenase (CODH). nih.govacs.org
Spectroscopic studies, including Mössbauer and X-ray absorption spectroscopy, have been crucial in characterizing the oxidation states of the metals within these synthetic clusters. For instance, in a synthesized NiFe₄S₄ cluster, Mössbauer data was consistent with one-electron transfer from the nickel precursor to the [Fe₄S₄]³⁺ cluster, resulting in a formal oxidation state of 4Fe²·⁵⁺ and Ni¹⁺. nih.govacs.org
Precursor Design for [Ni-Fe-S] Cluster Assembly
The rational design of precursor molecules is fundamental to successfully synthesizing [Ni-Fe-S] clusters. The choice of both the iron-sulfur scaffold and the nickel source, including their supporting ligands, significantly influences the final cluster's structure and properties.
For the iron-sulfur component, readily available cubane-type [Fe₄S₄] clusters are common starting materials. nih.gov The ligand environment of these precursors is critical. For example, clusters stabilized by amide ligands like [N(SiMe₃)₂]⁻ have been employed. nih.govacs.org These ligands stabilize higher oxidation states of the iron-sulfur cluster compared to more biologically relevant thiolate ligands. nih.gov
The nickel precursor is also a key variable. Low-oxidation state nickel(0) complexes, often stabilized by N-heterocyclic carbene (NHC) and labile alkene or arene ligands, have proven effective for redox-mediated insertion reactions. nih.govacs.org The lability of the ligands on the nickel precursor can influence the extent of cluster rearrangement. For instance, using a nickel precursor with a more labile leaving group can promote the formation of more extensively rearranged cluster cores. acs.org
Alternative approaches to constructing [NiFe₃S₄] cubane clusters include using a multidentate ligand to pre-organize an [Fe₃S₄] unit for subsequent nickel insertion or the rearrangement of a linear [Fe₃S₄] cluster upon reaction with low-valent nickel complexes. acs.org These methods have successfully produced [NiFe₃S₄] cubanes where the nickel site can adopt different coordination geometries depending on the supporting ligands. acs.org
Development of Biomimetic Models for Active Site Mimicry
A primary motivation for synthesizing [Ni-Fe-S] clusters is to create structural and functional models of the active sites of enzymes like [NiFe]-hydrogenases and carbon monoxide dehydrogenase (CODH). These enzymes feature complex heterometallic clusters at their core, responsible for their catalytic activity. rsc.orgillinois.edu
Synthetic analogues of the [NiFe] active site of hydrogenases have been developed to understand the interplay between the nickel and iron centers. These models often incorporate dithiolate bridging ligands to mimic the cysteine linkages found in the native enzyme. illinois.eduresearchgate.net The goal is to replicate the key structural features and, ultimately, the reactivity of the enzymatic active site.
For CODH, the active site, known as the C-cluster, is a unique [NiFe₄S₄] or [NiFe₄S₅] assembly. rsc.orgmdpi.com Synthetic models aim to reproduce the open cubane structure and the unique coordination environment of the nickel ion. rsc.org Research in this area has led to the synthesis of [NiFe₃S₄] cubane clusters, which represent a core structural motif of the C-cluster. pnas.org The development of these biomimetic models allows for detailed spectroscopic and electrochemical studies that are often difficult to perform on the native enzyme, providing valuable insights into the catalytic mechanism. rsc.org
Influence of Supporting Ligands on Cluster Formation and Stability
In synthetic systems, a variety of ligands have been employed, ranging from simple thiolates and phosphines to more complex multidentate and macrocyclic ligands. researchgate.netpnas.org The choice of ligand can direct the assembly process towards a specific cluster topology. For example, N-heterocyclic carbenes (NHCs) have been used to stabilize low-valent nickel precursors for redox-mediated insertion reactions. nih.gov These NHC ligands are strong σ-donors and can stabilize lower cluster oxidation states compared to traditional thiolate ligands. nih.gov
The steric and electronic properties of the supporting ligands can also be tuned to control the reactivity of the synthetic cluster. For instance, bulky ligands can prevent cluster aggregation and stabilize highly reactive, low-coordinate metal sites. nih.gov Conversely, the use of specific capping ligands can facilitate the formation of high-nuclearity cage-like structures. berkeley.edu
The ligand environment also has a significant impact on the redox properties of the cluster. Amide ligands, for example, have been shown to stabilize higher oxidation states of [Fe₄S₄] clusters, shifting their redox potentials compared to clusters with thiolate ligation. nih.gov This ability to modulate the electronic properties of the cluster through ligand design is a powerful tool for probing the structure-function relationships in these complex systems.
Advanced Spectroscopic and Structural Characterization of Ni Fe S Clusters
X-ray Crystallography and Diffraction Analysis
X-ray crystallography provides high-resolution three-dimensional structures of [Ni-4Fe-4S] clusters, offering fundamental insights into their geometric and electronic framework.
High-resolution X-ray diffraction studies have been instrumental in defining the precise coordination of the nickel and iron atoms within the [Ni-4Fe-4S] core. In the A-cluster of Moorella thermoacetica CODH/ACS, the [Ni-4Fe-4S] cubane (B1203433) is bridged to a binuclear Ni-Ni center. The nickel atom of the cubane (Nip) is coordinated by the four sulfide (B99878) ions of the cubane and is also linked to an external ligand, which can be a water molecule or a hydroxyl group. The four iron atoms are each tetrahedrally coordinated by three sulfide ions and one cysteine-thiolate ligand from the protein backbone.
A summary of typical coordination environments is presented in the table below.
| Metal Ion | Typical Coordination Number | Coordinating Ligands |
| Ni | 4 or 5 | Sulfide ions (μ3-S), external ligand (e.g., H2O/OH-) |
| Fe | 4 | Sulfide ions (μ3-S), Cysteine-thiolate |
The topology of the [Ni-4Fe-4S] cluster is predominantly a distorted cubane-like structure. However, X-ray crystallography has revealed that this core can undergo significant structural rearrangements depending on the redox state of the enzyme and the binding of substrates or inhibitors. For instance, in the A-cluster of CODH/ACS, the binding of CO to the external nickel atom (Nid) can induce conformational changes that are transmitted to the [Ni-4Fe-4S] cubane, altering the Ni-Fe and Fe-Fe distances.
These structural changes are crucial for the catalytic cycle, facilitating the binding of substrates and the transfer of electrons. The flexibility of the cluster, allowed by the protein environment, is a key feature of its function. Different redox states, such as the reduced, semireduced, and oxidized forms of the cluster, can be trapped and crystallized, providing snapshots of the cluster's geometry at various stages of catalysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, making it exceptionally well-suited for the characterization of the various redox states of [Ni-4Fe-4S] clusters, which often possess unpaired electrons.
EPR spectroscopy can directly probe the spin state of the this compound. Different redox states of the cluster exhibit distinct total spin (S) values, which give rise to characteristic EPR signals. For example, in the A-cluster of CODH/ACS, the oxidized state is EPR silent (S=0), while the one-electron reduced state, known as the Ared state, exhibits a rhombic EPR signal with g-values of approximately 2.07, 1.86, and 1.75. This signal is attributed to an S=1/2 spin state. Further reduction can lead to other EPR-active or silent states.
Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be used to map the distribution of the unpaired electron density over the cluster by probing the hyperfine interactions between the electron spin and the nuclear spins of nearby atoms (e.g., 57Fe, 61Ni, 13C). This provides detailed information on the localization of the unpaired electron and the nature of the metal-ligand bonds.
The this compound is a complex magnetic system due to the presence of multiple paramagnetic metal ions. The iron atoms within the cubane can have different oxidation states (Fe2+ or Fe3+), and their spins can couple antiferromagnetically to give a net spin for the [4Fe-4S] portion of the cluster. The nickel ion, which can also exist in different oxidation states (e.g., Ni+, Ni2+, Ni3+), introduces further magnetic complexity.
EPR spectroscopy, particularly at different temperatures and microwave frequencies, can be used to study the magnetic exchange interactions (J-coupling) between the metal centers. The temperature dependence of the EPR signal intensity and line shape provides information about the energy separation of the different spin states, which is a direct measure of the strength of the magnetic coupling. These studies have revealed that the magnetic properties of the this compound are finely tuned by the protein environment to achieve the desired reactivity.
The distinct EPR signals associated with different redox states of the this compound serve as spectroscopic fingerprints for these states. In the catalytic cycle of CODH, several key EPR-active intermediates have been identified. For instance, the "Ni-C" state, formed upon reaction with CO, is characterized by a rhombic EPR signal with g-values around 2.08, 2.03, and 2.00. Another important intermediate, the "Ni-R" state, exhibits a different EPR signature.
By correlating these EPR signals with specific functional states of the enzyme, researchers can track the flow of electrons and the transformation of substrates during catalysis. The table below summarizes some of the characteristic EPR signals for different states of the A-cluster in CODH/ACS.
| Cluster State | Proposed Total Spin (S) | g-values (approximate) |
| Aox | 0 | EPR Silent |
| Ared | 1/2 | 2.07, 1.86, 1.75 |
| Ni-C | 1/2 | 2.08, 2.03, 2.00 |
These spectroscopic and structural characterization techniques, when used in combination, provide a detailed and dynamic picture of the [Ni-4Fe-4S] clusters, revealing the intricate interplay between structure, electronic properties, and catalytic function.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it invaluable for characterizing iron-sulfur clusters. acs.orgucl.ac.uk It provides precise information on the oxidation states, electronic configurations, and magnetic coupling of the iron sites within the [Ni-4Fe-4S] core. acs.orgnih.gov
Mössbauer spectroscopy directly assesses the oxidation states of iron atoms through the isomer shift (δ). In synthetic [Ni-4Fe-4S] clusters, the iron centers are often electronically delocalized. For a model [1Ni-4Fe-4S] cluster, the zero-field Mössbauer spectrum collected at 80 K displays a single quadrupole doublet. acs.orgnih.gov This indicates that all four iron atoms are in an equivalent environment on the Mössbauer timescale. The observed isomer shift (δ) of 0.46 mm s⁻¹ is characteristic of a [Fe₄S₄]²⁺ core. acs.orgnih.gov This value is comparable to the δ of 0.45 mm s⁻¹ found in [Fe₄S₄]²⁺ clusters that contain two mixed-valent Fe²·⁵⁺ pairs, and is significantly different from the average δ of 0.32 mm s⁻¹ for a [Fe₄S₄]³⁺ precursor. acs.orgnih.gov
This finding suggests that in this specific [Ni-4Fe-4S] complex, the four iron atoms exist in a delocalized mixed-valence state, best described as 4Fe²·⁵⁺. acs.orgnih.gov The data supports a model where the addition of a nickel atom leads to a one-electron transfer to the iron-sulfur core, resulting in a Ni¹⁺ ion situated externally to a [Fe₄S₄]²⁺ cubane. acs.orgnih.gov Similarly, in the A-cluster of Acetyl-CoA Synthase (ACS), which contains a Ni-Ni-[4Fe-4S] core, Mössbauer studies show that the cluster remains in the diamagnetic [4Fe-4S]²⁺ state upon methylation, with an isomer shift of 0.47 mm/s. nih.gov
Hyperfine interactions, specifically the quadrupole splitting (ΔE_Q), provide information about the local symmetry and electronic environment of the iron nuclei. For the synthetic [1Ni-4Fe-4S] cluster, a quadrupole splitting (ΔE_Q) of 1.03 mm s⁻¹ was observed. acs.orgnih.gov This single value, along with the single isomer shift, confirms the electronic equivalence of the four iron sites. acs.orgnih.gov In the related A-cluster of ACS, a similar quadrupole splitting of 1.11 mm/s was reported for the [4Fe-4S]²⁺ core. nih.gov
In more complex biological systems, such as [NiFe] hydrogenases containing multiple iron-sulfur clusters, Mössbauer spectra are deconvoluted to distinguish between different cluster types. For instance, the spectra of H₂-reduced regulatory hydrogenase can be broken down into components corresponding to [4Fe-4S]²⁺ clusters (S=0 ground state) and [4Fe-4S]¹⁺ clusters (S=1/2 ground state). rsc.org The analysis of hyperfine parameters in field-dependent Mössbauer spectra can also reveal spin-coupling patterns between different paramagnetic centers. rsc.orgpnas.org
Table 1: Mössbauer and XAS Parameters for Representative [Ni-4Fe-4S] and Related Clusters
| Cluster/System | Technique | Parameter | Value | Inferred Properties | Reference |
|---|---|---|---|---|---|
| Synthetic [1Ni-4Fe-4S] | Mössbauer (80 K) | Isomer Shift (δ) | 0.46 mm s⁻¹ | All Fe sites equivalent; (Fe²·⁵⁺)₄ core | acs.orgnih.gov |
| Quadrupole Splitting (|ΔE_Q|) | 1.03 mm s⁻¹ | Symmetric local environment for Fe | acs.orgnih.gov | ||
| Fe K-edge XAS | Pre-edge Energy | 7112.2 eV | Typical for mixed-valent (Fe²·⁵⁺)₄S₄ systems | acs.orgnih.gov | |
| 1st Derivative Max | 7116.9 eV | acs.orgnih.gov | |||
| ACS A-Cluster (Methylated) | Mössbauer | Isomer Shift (δ) | 0.47 mm/s | Diamagnetic [4Fe-4S]²⁺ state | nih.gov |
| Quadrupole Splitting (ΔE_Q) | 1.11 mm/s | nih.gov |
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique used to investigate the electronic structure and local coordination environment of metal atoms in [Ni-4Fe-4S] clusters. By tuning the X-ray energy to the absorption edge of nickel or iron, detailed information about their oxidation states and geometries can be obtained. nih.govpnas.org
The position and features of the K-edge in an XAS spectrum are sensitive to the oxidation state and coordination environment of the absorbing metal. For the iron in a synthetic NiFe₄S₄ cluster, the Fe K-edge energy is typical for systems containing a mixed-valent (Fe²·⁵⁺)₄S₄ core, which is consistent across various chemical environments. acs.orgnih.gov The pre-edge feature, found at 7112.2 eV, and the first-derivative maximum at 7116.9 eV corroborate the Mössbauer data, confirming the [4Fe-4S]²⁺ state of the cubane. acs.orgnih.gov
In the Ni-Ni-[4Fe-4S] A-cluster of the enzyme acetyl-CoA synthase (ACS), XAS has been instrumental in defining the structure. pnas.orgnih.gov Ni K-edge XAS of the oxidized enzyme reveals a distorted square-planar geometry for the distal nickel (Ni-d), coordinated by nitrogen and sulfur scatterers. pnas.org Upon methylation, significant changes are observed in the Ni K-edge spectrum, including a blueshift of ~0.8 eV in the pre-edge and a ~1.0 eV shift in the rising-edge to higher energy, indicating electronic and/or geometric changes at the nickel site. nih.gov In contrast, the Fe K-edge XAS data show only minor changes, suggesting that the methylation primarily affects the nickel site while causing only small structural perturbations to the [4Fe-4S] cluster, which remains in the [4Fe-4S]²⁺ state. nih.gov
Magnetometry and Magnetic Susceptibility Studies of [Ni-Fe-S] Clusters
Table 2: Magnetic Properties of a [1Ni-4Fe-4S] Cluster
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| χ_MT at 2 K | 0.38 cm³·K/mol | S = 1/2 ground state | nih.gov |
| Temperature Dependence | χ_MT increases with temperature | Presence of low-lying excited states with higher spin | nih.gov |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR), Raman, and Nuclear Resonance Vibrational Spectroscopy (NRVS), probe the bonding interactions within the [Ni-4Fe-4S] core.
FTIR spectroscopy is particularly useful for detecting the vibrational modes of ligands bound to the cluster, such as CO or CN⁻. rsc.orgrsc.org In a study of a biomimetic Ni-Fe-S model complex (NiFd), the CN⁻ stretching frequency (νCN) was observed at 2050 cm⁻¹, suggesting strong σ-donation from the cyanide ligand to the nickel. rsc.org
Raman spectroscopy provides insight into the metal-sulfur framework vibrations. For the NiFd model, the dominant vibrational band in the low-frequency region, corresponding to the bridging metal-sulfur (M-S) modes, appears at 333 cm⁻¹. rsc.org This band shifts to 342 cm⁻¹ upon the binding of CO, indicating a significant perturbation of the cluster core structure. rsc.org
Nuclear Resonance Vibrational Spectroscopy (NRVS) is an isotope-specific technique that provides a complete spectrum of the vibrational modes involving ⁵⁷Fe. For proteins containing [4Fe-4S] clusters, the NRVS spectra are typically dominated by Fe-S stretching modes in the 0-400 cm⁻¹ range. rsc.orgacs.org Studies have shown a systematic decrease in Fe-S stretching frequencies by 10-30 cm⁻¹ for each electron added to the cluster, reflecting the weakening of the Fe-S bonds upon reduction. acs.orgresearchgate.net
Table 3: Vibrational Frequencies in [Ni-Fe-S] Model Systems
| System | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| NiFd Model Cluster | FTIR | ν(CN) | 2050 | rsc.org |
| Raman | M-S (bridging) | 333 | rsc.org | |
| M-S (bridging) with bound CO | 342 | rsc.org | ||
| [4Fe-4S] Clusters | NRVS | Fe-S stretching modes | Generally 0-400 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic [Ni-Fe-S] Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and electronic properties of paramagnetic centers in metalloproteins. mdpi.com In the context of [Ni-Fe-S] clusters, particularly the [Ni-4Fe-4S] core, NMR provides unique insights that are complementary to other spectroscopic methods like EPR and Mössbauer spectroscopy, which are often conducted at cryogenic temperatures. researchgate.net Paramagnetic NMR, performed at room temperature, allows for the characterization of the chemical composition, magnetic coupling, and electronic structure of the cluster in solution, more closely mimicking physiological conditions. mdpi.comresearchgate.net
The presence of a paramagnetic center, such as the this compound, induces significant effects on the NMR spectra. These effects include large chemical shift changes, known as hyperfine shifts, and substantial increases in nuclear relaxation rates. nih.govcopernicus.org While these paramagnetic effects can lead to extensive line broadening and the disappearance of signals from nuclei close to the cluster (creating a "blind sphere"), they also serve as sensitive probes of the metal center's environment. nih.govcopernicus.org The hyperfine shifts and their temperature dependencies are characteristic fingerprints of the cluster's type and oxidation state. nih.govcopernicus.org
For instance, the ¹H NMR spectrum of a synthetic [NiFe₄S₄] cluster displays paramagnetically broadened resonances. nih.gov Similarly, studies on proteins containing [4Fe-4S] clusters, the iron-sulfur analogues of the core [Ni-4Fe-4S] structure, show distinct hyperfine-shifted signals. nih.gov The ¹H NMR spectrum of NUBP1, a protein that binds a [4Fe-4S]²⁺ cluster, exhibits four hyperfine-shifted signals between 11 and 18 ppm, which are characteristic of the β-CH₂ protons of the cysteine residues coordinating the cluster. nih.gov The chemical shifts and temperature dependence of these signals provide definitive evidence for the presence and oxidation state of the [4Fe-4S]²⁺ cluster. nih.gov
The challenges posed by paramagnetic relaxation have spurred the development of specialized NMR experiments. nih.govmdpi.com Techniques such as fast-recycling, multi-pulse one- and two-dimensional experiments are designed to detect rapidly relaxing and significantly shifted signals. mdpi.com For example, ¹³C-detected experiments are advantageous as the lower gyromagnetic ratio of ¹³C nuclei makes them less susceptible to paramagnetic relaxation compared to ¹H nuclei, allowing for the probing of regions closer to the paramagnetic center. nih.govmdpi.com
NMR spectroscopy has also been instrumental in monitoring the assembly of [4Fe-4S] clusters. It can track the transfer of [2Fe-2S] clusters and their subsequent reductive coupling to form the larger [4Fe-4S] core. mdpi.com One-dimensional ¹H NMR spectra can clearly distinguish between species containing [2Fe-2S]²⁺ clusters and those with newly formed [4Fe-4S]²⁺ clusters based on their unique sets of hyperfine-shifted signals. nih.gov For example, in the assembly of the [4Fe-4S] cluster on NUBP1, the appearance of sharp signals in the 11-18 ppm region confirms the formation of the target cluster, while broad, unresolved signals in the 25-40 ppm range are indicative of the precursor [2Fe-2S]²⁺ clusters. nih.gov
Detailed Research Findings from Paramagnetic NMR
Research on synthetic and biological [Ni-Fe-S] and related [Fe-S] systems has yielded specific insights from paramagnetic NMR spectroscopy.
In a study of a synthetic cluster where a three-coordinate nickel moiety was inserted into a [4Fe-4S] cluster, the resulting [NiFe₄S₄] compound exhibited a ¹H NMR spectrum in C₆D₆ with nine paramagnetically broadened resonances between δ 1.0 and 9.0 ppm. nih.gov This observation confirms the paramagnetic nature of the heterometallic cluster.
In the context of protein-bound clusters, the study of the iron-sulfur protein NUBP1 provides a clear example of how NMR can characterize a [4Fe-4S]²⁺ cluster. The paramagnetic 1D ¹H NMR spectrum showed four distinct hyperfine shifted signals. nih.gov The chemical shifts of these signals and their behavior with changing temperature are typical for the β-CH₂ protons of cysteine residues directly coordinated to an oxidized [4Fe-4S]²⁺ cluster. nih.gov The observation of these specific signals provided conclusive evidence that a [4Fe-4S]²⁺ cluster was successfully assembled on the protein. nih.gov
Furthermore, NMR has been used to follow the intricate process of [4Fe-4S] cluster biogenesis. During the assembly on NUBP1, the reaction mixture was analyzed by 1D ¹H NMR. The spectrum revealed multiple sets of hyperfine-shifted signals, indicating the presence of several different paramagnetic species. nih.gov Specifically, the four sharp signals characteristic of the final [4Fe-4S]²⁺-NUBP1 product were observed, alongside a broad signal between 25 and 40 ppm typical of the precursor [2Fe-2S]²⁺ clusters, and two additional signals at 68 and 76 ppm, characteristic of a reduced [2Fe-2S]⁺ cluster. nih.gov This demonstrates the power of NMR to simultaneously detect and identify multiple paramagnetic species in a dynamic biological process.
The following table summarizes the observed ¹H NMR hyperfine shifts for cysteine β-CH₂ protons in different paramagnetic states of iron-sulfur clusters, providing a reference for the types of signals observed in these systems.
Interactive Data Table: ¹H NMR Hyperfine Shifts in Paramagnetic Iron-Sulfur Clusters
| Cluster Type | Protein/System Context | Observed ¹H NMR Signals (ppm) | Remarks | Reference |
| [4Fe-4S]²⁺ | NUBP1 | 11 - 18 (four sharp signals) | Typical for β-CH₂ of cysteines bound to an oxidized cluster. | nih.gov |
| [2Fe-2S]²⁺ | Anamorsin / Cluster Assembly Intermediate | 25 - 40 (broad, unresolved signal) | Characteristic of β-CH₂ of cysteines bound to oxidized [2Fe-2S]²⁺ clusters. | nih.gov |
| [2Fe-2S]⁺ | M2-anamorsin / Cluster Assembly Intermediate | 68, 76 | Characteristic of β-CH₂ of cysteines bound to a reduced [2Fe-2S]⁺ cluster. | nih.gov |
| [NiFe₄S₄] | Synthetic Cluster | 1.0 - 9.0 (nine broadened resonances) | Confirms the paramagnetic nature of the heterometallic cluster. | nih.gov |
Electronic Structure, Redox Behavior, and Reactivity of Ni Fe S Clusters
Elucidation of Oxidation States and Mixed-Valency in [Ni-Fe-S] Clusters
Determining the formal oxidation states of the individual metal ions within the [Ni-4Fe-4S] core is fundamental to understanding its electronic structure and reactivity. This is often a complex task due to electron delocalization over the entire metallic framework. Spectroscopic techniques, in conjunction with computational chemistry, have been pivotal in assigning these states.
In synthetic [Ni-4Fe-4S] clusters, the nickel atom's oxidation state has been a subject of detailed investigation. Studies involving the insertion of a Ni(0) precursor into an oxidized [Fe₄S₄]³⁺ cluster have led to the formation of a [1Ni-4Fe-4S] species. acs.orgnih.govnih.gov Characterization of this product using multiple spectroscopic methods and supported by Density Functional Theory (DFT) computations consistently points to a formal Ni(I) oxidation state. acs.orgnih.govnih.govacs.org
X-ray Absorption Spectroscopy (XAS) at the nickel K-edge provides direct evidence for the Ni(I) assignment. nih.gov Further support comes from Electron Paramagnetic Resonance (EPR) spectroscopy, which for an S = 1/2 [NiFe₄S₄] cluster, reveals a rhombic spectrum with a large principal g-value (gₓ = 2.23) that is uncharacteristic of typical [4Fe-4S] clusters but is common for S = 1/2 Ni(I) compounds, indicating significant participation of the nickel ion in the spin system. nih.gov While Ni(II) is a common oxidation state in other nickel-containing biological systems, and Ni(0) can be used as a synthetic precursor, the Ni(I) state has been demonstrated as a viable and stable oxidation state within the sulfide-rich environment of these iron-sulfur clusters. acs.orgnih.govnih.govpnas.org
The iron atoms within the [Ni-4Fe-4S] core typically exhibit mixed-valency, a feature common to [4Fe-4S] clusters. wikipedia.orgrsc.org In a synthetic [NiFe₄S₄] cluster formed from a Ni(0) source and a [Fe₄S₄]³⁺ precursor, Mössbauer spectroscopy is a powerful tool for probing the iron oxidation states. acs.orgucl.ac.uk The resulting cluster shows a single quadrupole doublet with an isomer shift (δ) of 0.46 mm s⁻¹. ucl.ac.uk This value is inconsistent with the precursor [Fe₄S₄]³⁺ state but is nearly identical to that of a [Fe₄S₄]²⁺ cluster (δ = 0.45 mm s⁻¹), which contains two mixed-valent Fe²·⁵⁺ pairs. acs.orgnih.gov
This suggests that a one-electron transfer occurs from the nickel precursor to the iron-sulfur core, resulting in a formal description of the iron component as [Fe₄S₄]²⁺. acs.orgnih.gov Within this core, the electrons are highly delocalized, with the four iron atoms best described as having an average oxidation state of +2.5. acs.orgnih.gov This (Fe²·⁵⁺)₄ state is also supported by X-ray absorption spectra at the iron K-edge, which is typical for such mixed-valent systems. nih.gov This delocalization is a key feature of cubane-type iron-sulfur clusters, facilitating their role in multi-electron redox processes. wikipedia.orgrsc.orgbiorxiv.org
| Cluster Component | Technique | Key Finding | Assigned Oxidation State | Citation |
| Nickel | XAS, EPR, DFT | Evidence from pre-edge transitions and g-values. | Ni(I) | nih.govnih.gov |
| Iron Core | Mössbauer, XAS | Isomer shift (δ ≈ 0.46 mm s⁻¹) and K-edge energy consistent with a reduced core. | 4 x Fe(II) / 4 x Fe(III) (delocalized) -> (Fe²·⁵⁺)₄ | acs.orgnih.govucl.ac.uk |
| Overall Cluster | Synthesis | Formed from Ni(0) and [Fe₄S₄]³⁺. | [Ni(I)-[Fe₄S₄]²⁺]⁺ | acs.orgnih.gov |
Spin Coupling Schemes and Magnetic Ground States in [Ni-Fe-S] Clusters
The magnetic properties of [Ni-4Fe-4S] clusters arise from the complex magnetic exchange interactions, or spin coupling, between the paramagnetic metal centers. In a well-characterized synthetic [NiFe₄S₄] cluster, direct current (DC) magnetic susceptibility measurements indicate an S = 1/2 magnetic ground state at low temperatures. nih.gov
| Property | Method | Result | Interpretation | Citation |
| Magnetic Ground State | SQUID Magnetometry | S = 1/2 | The cluster is paramagnetic with one unpaired electron. | nih.gov |
| EPR Spectroscopy | X-band EPR | Rhombic signal with g = [2.23, 2.05, 1.99] | Significant Ni(I) contribution to the ground state spin. | nih.gov |
| Spin Coupling | BS-DFT Calculations | Antiferromagnetic coupling between Ni(I) and the adjacent Fe site. | The Ni(I) spin is aligned opposite to the spin of a neighboring Fe ion. | acs.orgnih.gov |
Redox Potentials and Electron Transfer Properties of [Ni-Fe-S] Centers
The ability of [Ni-Fe-S] clusters to mediate electron transfer is fundamental to their biological and chemical function. The redox potential of a cluster determines its capacity to accept or donate electrons and is tuned by the protein environment or synthetic ligands.
In synthetic systems, cyclic voltammetry reveals the redox properties of the [Ni-4Fe-4S] core. A model [NiFe₄S₄] cluster exhibits a quasi-reversible oxidation event at a potential of -0.75 V (versus Fc/Fc⁺). acs.org This is significantly shifted by nearly 0.3 V from the [Fe₄S₄]³⁺/²⁺ couple of a comparable cluster lacking the nickel atom, which occurs at -1.06 V. acs.org This substantial shift indicates that the nickel atom is not a passive spectator but is electronically integrated into the cluster and actively participates in the redox process. acs.org
| Cluster / Redox Couple | E (vs Fc/Fc⁺) | E (vs NHE) | Method | Citation |
| [NiFe₄S₄] Oxidation | -0.75 V | ~ -0.11 V | Cyclic Voltammetry | acs.org |
| [Fe₄S₄]³⁺/²⁺ Analogue | -1.06 V | ~ -0.42 V | Cyclic Voltammetry | acs.org |
| HiPIP ([Fe₄S₄]³⁺/²⁺) | +0.1 to +0.4 V | Various | wikipedia.org | |
| Bacterial Ferredoxin ([Fe₄S₄]²⁺/¹⁺) | -0.3 to -0.7 V | Various | wikipedia.org | |
| Note: Potentials vs NHE are approximate, assuming Fc/Fc⁺ is +0.64 V vs NHE. |
In biological systems, the redox potentials of iron-sulfur clusters can be dependent on pH. This dependence typically arises from the protonation or deprotonation of an amino acid residue ligating the cluster or located nearby. pnas.orgnih.gov For example, in some [NiFe]-hydrogenases, the redox potential of a distal [4Fe-4S] cluster is pH-dependent, a phenomenon attributed to a coordinating histidine residue that can undergo a redox-dependent protonation event. pnas.orgpnas.org However, this is not a universal property. In other hydrogenases, the redox potential of the [4Fe-4S] subcluster directly associated with the active site has been found to be pH-independent over a physiological range. acs.org For synthetic [Ni-4Fe-4S] clusters studied in aprotic organic solvents, pH dependence is not a relevant parameter. acs.org
In many complex metalloenzymes, multiple iron-sulfur clusters are arranged in a chain to facilitate electron transfer over long distances, acting as a molecular "wire". pnas.orgoup.com This pathway connects a buried catalytic active site, such as a [NiFe] center, to the protein surface where it can interact with physiological redox partners. pnas.orgpnas.org The midpoint potentials of the clusters in the chain are typically graded to ensure a favorable direction of electron flow. pnas.orgpnas.org
The assembly of the [Ni-4Fe-4S] C-cluster of CODH provides a compelling example of the importance of electron transfer. The insertion of nickel into an iron-sulfur precursor is a redox-driven process. acs.orgnih.gov In the native enzyme, this process is thought to be mediated by another iron-sulfur cluster, known as the D-cluster, which plays a role in electron transfer, highlighting that redox events are intimately linked to the biosynthesis and dynamic transformations of these complex heterometallic centers. acs.org
Ligand Exchange and Reactivity Profiles of [Ni-Fe-S] Clusters
The reactivity of [Ni-4Fe-4S] clusters is central to their function in biological systems, particularly in the context of small molecule activation. The C-cluster of carbon monoxide dehydrogenase (CODH), a complex [NiFe₄S₄] assembly, provides a prime example of this reactivity, catalyzing the reversible reduction of carbon dioxide to carbon monoxide. rsc.org Understanding the principles governing ligand exchange and substrate binding is crucial for elucidating the catalytic mechanisms of these enzymes.
Synthetic model systems have been instrumental in probing the reactivity of the [Ni-4Fe-4S] core. For instance, a model system developed within the Pyrococcus furiosus ferredoxin, containing a [NiFe₃S₄] cluster, has been shown to bind small molecules such as carbon monoxide and cyanide, mimicking the behavior of the native CODH enzyme. rsc.org The study of such models allows for detailed spectroscopic investigation of ligand-bound states, offering insights into charge and spin delocalization across the cluster and the nature of ligand activation. rsc.org
In some enzymes, ligand exchange is a critical step in the catalytic cycle. For example, in the acetyl-CoA synthase (ACS) from Carboxydothermus hydrogenoformans, which contains a Ni-Ni-[4Fe-4S] active site (Cluster A), it is proposed that both a methyl group and CO bind to the same nickel ion (Ni-p) to facilitate acetyl formation. pnas.org This process necessitates available coordination sites, which are created through ligand exchange dynamics. The binding of substrates can be influenced by the electronic structure of the cluster, which is in turn tuned by its ligand environment. Studies on synthetic [Fe₄S₄L₄]²⁻ clusters have shown that the electron-donating ability of the terminal ligands (L) significantly affects the cluster's electronic properties. nih.gov
The reactivity of these clusters is not limited to small molecule activation. In the context of DNA primase, a [4Fe-4S] cluster functions as a redox switch that modulates the protein's affinity for DNA. nih.gov Oxidation of the cluster leads to tighter DNA binding, while reduction weakens the interaction, demonstrating a form of reactivity where the "ligand" is a large biomolecule. nih.gov This redox-dependent binding and unbinding is a form of ligand exchange that is controlled by the cluster's electronic state.
Redox-Controlled Cluster Rearrangements and Structural Dynamics
[Ni-4Fe-4S] clusters and their parent [4Fe-4S] systems exhibit remarkable structural flexibility, undergoing significant rearrangements in response to changes in their redox state. These dynamics are not mere structural curiosities but are often fundamental to the cluster's assembly, catalytic function, and protection from oxidative damage.
A prominent example of redox-controlled rearrangement is the insertion of nickel into a pre-existing iron-sulfur cluster. Synthetic studies have demonstrated that a Ni(0) precursor can react with an oxidized [Fe₄S₄]³⁺ cluster. nih.gov This process involves an initial electron transfer to form a [1Ni-4Fe-4S] cluster where a Ni¹⁺ ion is coordinated to the exterior of the [Fe₄S₄]²⁺ cubane (B1203433). nih.govacs.org This initial adduct can then undergo further rearrangement, sometimes leading to the ejection of an iron atom and the formation of higher nuclearity nickel-iron-sulfur clusters. nih.govacs.org Such redox-mediated nickel insertion into an iron-sulfur cluster is reminiscent of the proposed biosynthesis of the C-cluster in CODH, suggesting that redox events are intimately linked to the assembly of these complex cofactors. nih.govacs.org
Upon reduction, the core geometry of these clusters changes. In one synthetic [NiFe₄S₄] cluster, reduction of the precursor [Fe₄S₄]³⁺ core to [Fe₄S₄]²⁺ upon Ni coordination resulted in an expansion of the S₄ tetrahedron volume from 5.23(1) ų to 5.44(2) ų. nih.gov Similarly, studies on the [4Fe-4S] cluster in Azotobacter vinelandii nitrogenase Fe protein across three oxidation states ([4Fe-4S]²⁺, [4Fe-4S]¹⁺, and [4Fe-4S]⁰) revealed systematic structural changes. acs.org While the oxidized [4Fe-4S]²⁺ state has nearly equal Fe-Fe distances, the addition of one electron to form the [4Fe-4S]¹⁺ state decreases the cluster's symmetry. acs.org The addition of a second electron to form the all-ferrous [4Fe-4S]⁰ state induces a significant structural distortion, with a clear differentiation of Fe-Fe distances into two sets at 2.56 Å and 2.75 Å. acs.org
In certain [NiFe]-hydrogenases, redox-dependent conformational changes of a proximal [4Fe-4S] cluster serve a protective role against oxygen damage. In the hydrogenase from Citrobacter sp. S-77, the [4Fe-4S] cluster proximal to the active site undergoes a reversible structural distortion upon oxidation. rsc.orgrsc.org This change involves the movement of an iron atom (Fe4) by as much as 1.8 Å towards its aspartate ligand, a change enabled by the flexibility of the local protein environment, including movable water molecules. rsc.orgresearchgate.net This conformational change is thought to be a key element in protecting the oxygen-sensitive Ni-Fe active site. rsc.orgrsc.org Similarly, O₂-tolerant membrane-bound hydrogenases can possess a unique [4Fe-3S] cluster that undergoes redox-dependent structural changes as part of its O₂-tolerance mechanism. elifesciences.org These findings highlight how the protein scaffold modulates the intrinsic structural dynamics of the iron-sulfur cluster to achieve specific functional ends.
| Parameter | Value | System | Reference |
| Redox Potential | |||
| E (quasi-reversible) | -0.75 V (vs Fc/Fc⁺) | Synthetic [NiFe₄S₄] cluster | acs.org |
| E (irreversible) | -0.08 V (vs Fc/Fc⁺) | Synthetic [NiFe₄S₄] cluster | acs.org |
| Structural Metrics | |||
| S₄ Core Volume | 5.23(1) ų | [Fe₄S₄]³⁺ precursor | nih.gov |
| S₄ Core Volume | 5.44(2) ų | NiFe₄S₄ (from [Fe₄S₄]³⁺) | nih.gov |
| Fe₄ Core Volume | 2.76(1) ų | [Fe₄S₄]³⁺ precursor | nih.gov |
| Fe₄ Core Volume | 2.74(2) ų | NiFe₄S₄ (from [Fe₄S₄]³⁺) | nih.gov |
| Ni-S1 Distance | 2.257(1) Å | Synthetic NiFe₄S₄ | nih.gov |
| Fe-Fe Distances | 2.56 Å and 2.75 Å (1:1 ratio) | All-ferrous [4Fe-4S]⁰ in Av2 | acs.org |
| Vibrational Frequencies | |||
| Fe-S Stretching | 10-30 cm⁻¹ decrease with each added electron | [4Fe-4S] in Av2 | acs.org |
Computational and Theoretical Insights into Ni Fe S Clusters
Density Functional Theory (DFT) Calculations on [Ni-Fe-S] Systems
Density Functional Theory has emerged as a powerful tool for investigating the properties of [Ni-Fe-S] clusters. By approximating the many-electron problem, DFT allows for the calculation of electronic structures, magnetic properties, and reaction energetics with a reasonable computational cost, providing a bridge between structure and function.
Predicting Electronic and Magnetic Properties of [Ni-4Fe-S] Clusters
DFT calculations are instrumental in predicting the electronic and magnetic properties of [Ni-4Fe-4S] clusters, which arise from the complex interplay of the constituent metal ions. These clusters are characterized by multiple, closely spaced electronic states and complex magnetic couplings between the metal centers.
In a notable study on a synthetic [Ni-4Fe-4S] cluster, broken-symmetry (BS) DFT calculations were employed to understand its electronic ground state. nih.govacs.org The calculations indicated a total spin state of S = 1/2 for the cluster, which was consistent with experimental data from magnetic susceptibility measurements. nih.gov The model revealed that a Ni¹⁺ ion is exchange-coupled to a mixed-valence [Fe₄S₄]²⁺ core. nih.gov This finding is significant as it supports the viability of the Ni¹⁺ oxidation state in biological iron-sulfur environments, a key aspect in the function of enzymes like CO dehydrogenase. nih.govnih.gov
The magnetic interaction, or spin coupling, between the nickel ion and the iron-sulfur cubane (B1203433) is a key feature that can be quantified by DFT. Calculations showed that an excited state, where the spin of the Ni¹⁺ is aligned parallel to the spin of the adjacent iron atom, is 2.8 kcal/mol higher in energy than the ground state. acs.org This indicates a tangible magnetic coupling between the nickel and the [4Fe-4S] subcluster. acs.org
Modeling Reaction Pathways and Energetics in [Ni-4Fe-S] Catalysis
DFT calculations are crucial for mapping out potential reaction pathways and determining the associated energy barriers in catalysis involving [Ni-4Fe-S] clusters. While specific catalytic cycle energetics for a this compound are complex and highly system-dependent, computational studies on related systems provide a framework for understanding these processes. For instance, research on the C-cluster of carbon monoxide dehydrogenase, which has a [Ni-4Fe-5S] core that can convert to a [Ni-4Fe-4S] structure, shows that the transformation is energetically facile. acs.org
Computational models have also been used to explore the redox behavior of these clusters. In one synthetic system, the transfer of an electron from a Ni⁰ precursor to a [4Fe-4S]³⁺ cluster to form a [Ni¹⁺-[4Fe-4S]²⁺] species was shown to be a key step. nih.gov The iron-sulfur component of the cluster can effectively act as a reservoir for reducing equivalents. acs.org This redox shift can be reversible, highlighting the cluster's capacity to mediate electron transfer processes central to catalysis. nih.gov
Correlating Theoretical Predictions with Experimental Spectroscopic Data
A primary strength of DFT is its ability to calculate spectroscopic parameters that can be directly compared with experimental data, thereby validating the theoretical model. This correlation is essential for a reliable interpretation of both computational and experimental results.
Mössbauer Spectroscopy: For a synthetic this compound, the calculated Mössbauer isomer shift (δ) for the iron atoms was 0.44 mm s⁻¹, which is in excellent agreement with the experimental value of 0.46 mm s⁻¹. nih.govacs.orgucl.ac.uk This correlation supports the assignment of the iron core as a mixed-valent [Fe₄S₄]²⁺ unit, where the iron atoms have an average oxidation state of +2.5. nih.govacs.org
X-ray Absorption Spectroscopy (XAS): DFT calculations also aid in interpreting XAS data. Time-dependent DFT (TD-DFT) calculations of Ni K-edge spectra for the synthetic cluster supported the assignment of a Ni¹⁺ oxidation state. acs.org Furthermore, DFT-optimized geometries provide a basis for simulating EXAFS data to refine bond lengths and coordination environments. plos.org In a this compound within acetyl-CoA synthase, EXAFS analysis revealed Ni-Fe distances of ~2.7 Å and Ni-S distances of ~2.2 Å, consistent with crystallographic and DFT models. plos.orgnih.gov
| Parameter | Experimental Value | DFT Calculated Value | Reference |
| Mössbauer Isomer Shift (δ) | 0.46 mm s⁻¹ | 0.44 mm s⁻¹ | nih.govacs.orgucl.ac.uk |
| EPR g-values | gₓ=2.23, gᵧ=2.05, g₂=1.99 | (Qualitative agreement) | nih.gov |
| Ni-S1 Bond Length | 2.257(1) Å | (Used for model validation) | nih.gov |
| Ni-C Bond Length | 1.901(5) Å | (Used for model validation) | nih.gov |
| Fe-S Bond Lengths (avg.) | ~2.37 Å | ~2.30 Å (in related clusters) | nih.govacs.org |
| Fe-Fe Bond Lengths (avg.) | ~2.7 Å | ~2.7 Å (in related clusters) | nih.gov |
Quantum Chemical Approaches to [Ni-Fe-S] Cluster Reaction Mechanisms
Quantum chemical (QC) methods, including DFT and higher-level ab initio calculations, provide a framework for investigating the detailed mechanisms of reactions at [Ni-Fe-S] centers. acs.org These approaches can model the breaking and forming of chemical bonds, the movement of electrons and protons, and the structures of transient intermediates that are difficult to capture experimentally. usp.br
The quantum chemical cluster approach models the active site and its immediate surroundings, treating the entire model with quantum mechanics. researchgate.net This method has been successfully applied to various nickel-containing enzymes to understand their catalytic cycles. researchgate.netpnas.org For instance, in studies of NiFe-hydrogenases, QC calculations have shown that despite changes in the formal oxidation state of the nickel ion during catalysis, the actual electron density on the metal changes very little. pnas.org Such studies also help to elucidate the roles of specific amino acid residues and the protonation states of ligands in facilitating the reaction. usp.brresearchgate.net
Insights into Spin Density Distributions within [Ni-Fe-S] Cores
The distribution of unpaired electron spin (spin density) across the metal and sulfur ions in a [Ni-Fe-S] cluster is a fundamental electronic property that dictates its magnetic and spectroscopic characteristics. Broken-symmetry DFT is the primary method used to approximate the spin-polarized nature of these open-shell systems.
In paramagnetic species, the spin density is often not confined to a single metal ion but is delocalized over the entire cluster. For the synthetic this compound with an S = 1/2 ground state, DFT calculations show that the unpaired electron density has significant character on the Ni¹⁺ ion, which is consistent with EPR data. nih.govacs.org The calculations reveal an antiferromagnetic coupling between the Ni¹⁺ ion and the adjacent iron atoms of the [4Fe-4S]²⁺ core. acs.org Specifically, the singly occupied molecular orbitals (SOMOs) with predominant Ni 3d character were found to be aligned antiparallel to the majority spin on the adjacent Fe site. acs.org This detailed picture of spin distribution is crucial for interpreting magnetic measurements and understanding the electronic communication between the different metal centers within the cluster.
| Atom/Group | Calculated Spin Population (Example from BS-DFT) |
| Ni¹⁺ | Substantial (antiferromagnetically coupled to Fe) |
| [4Fe-4S]²⁺ core | Net spin resulting from internal antiferromagnetic coupling |
| Individual Fe ions | Varying spin populations depending on local environment and coupling |
| Bridging S ions | Small but non-negligible spin density due to covalency |
Biological Catalysis and Mechanistic Investigations of Ni Fe S Metalloenzymes
Carbon Monoxide Dehydrogenase (CODH) C-cluster
Anaerobic carbon monoxide dehydrogenases (CODHs) utilize a unique nickel-iron-sulfur cluster, termed the C-cluster, to catalyze the reversible oxidation of CO to CO2. researchgate.net This reaction is fundamental to the metabolism of various microorganisms, including acetogens and methanogens. wikipedia.orgstanford.edu The C-cluster is a heterometallic [NiFe4S4] or [NiFe4S5] core. nih.gov
The catalytic process at the C-cluster involves a series of redox and structural changes. researchgate.net In the oxidative direction (CO to CO2), the proposed mechanism begins with the binding of CO to the nickel ion of the cluster, while a water molecule coordinates to a unique iron site (Feu). wikipedia.orgstanford.edu This is followed by a nucleophilic attack of a hydroxide (B78521) ion, formed from the bound water, on the carbonyl carbon of the Ni-bound CO. researchgate.netnih.gov This leads to the formation of a carboxyl bridge between the nickel and iron atoms. wikipedia.org Subsequent deprotonation and decarboxylation release CO2 and result in a two-electron reduction of the C-cluster. wikipedia.orgresearchgate.net The electrons are then transferred away from the C-cluster via other iron-sulfur clusters within the enzyme to an external electron acceptor like ferredoxin, returning the C-cluster to its oxidized state for the next catalytic cycle. wikipedia.orgnih.gov The reductive mechanism, converting CO2 to CO, is generally considered to be the microscopic reverse of the oxidative pathway. wikipedia.org
The catalytic cycle of CODH involves several distinct redox states of the C-cluster, primarily designated as C_ox_, C_red1_, and C_red2_. nih.govworldscientific.com The cycle for CO oxidation is thought to start from the C_red1_ state, which is a one-electron reduced form of the cluster. researchgate.net Upon CO binding and subsequent reaction with a hydroxide, a metallocarboxylate intermediate is formed. researchgate.net The release of CO2 is coupled with the two-electron reduction of the cluster to the C_red2_ state. nih.govresearchgate.net The cluster is then re-oxidized back to the C_red1_ state through two single-electron transfer events, passing through an intermediate state (C_int_), to complete the cycle. researchgate.net Spectroscopic techniques, in conjunction with crystallography, have been instrumental in identifying these transient intermediates. researchgate.net For instance, infrared spectroscopy has provided evidence for an Ni-CO complex, a key initial intermediate in the catalytic cycle. wikipedia.org
| Catalytic State | Description | Key Events |
| C_red1 | One-electron reduced state | Starting point for CO oxidation; binds CO and H2O. researchgate.net |
| Ni-COOH intermediate | Transient species after nucleophilic attack | Formation of a carboxyl group attached to the Ni ion. nih.gov |
| Ni-COO- species | Deprotonated intermediate | Precedes the release of CO2. nih.gov |
| C_red2_ | Two-electron reduced state | Formed after the release of CO2. nih.govresearchgate.net |
| C_int_ | Intermediate redox state | Involved in the two-step re-oxidation of the cluster. researchgate.net |
| C_ox_ | Oxidized state | One electron more oxidized than C_red1_. researchgate.net |
A striking feature of the C-cluster is the presence of a nickel site in a putative three-coordinate environment, a rarity in biological systems. researchgate.netnih.gov This unique coordination geometry is believed to be central to the catalytic activity of CODH. rsc.orgstorkapp.meelsevierpure.com The three-coordinate nickel site is where the organometallic interconversion of CO and CO2 is mediated. researchgate.netrsc.org Its low coordination number likely enhances its reactivity, facilitating the binding of CO and the subsequent steps of the catalytic cycle. rsc.org The redox-active nickel ion cycles between different oxidation states, likely Ni(I) and Ni(II), which allows it to act as a nucleophile for CO2 activation. researchgate.net The flexibility of the nickel coordination sphere, moving from a three-coordinate state to a distorted tetrahedral geometry upon CO binding, is a critical aspect of its catalytic function. researchgate.net
Acetyl-CoA Synthase (ACS) A-cluster
In many anaerobic microorganisms, CODH is part of a bifunctional complex with Acetyl-CoA Synthase (ACS). wikipedia.orgutexas.edu This complex channels the CO produced by CODH through an internal tunnel to the active site of ACS, known as the A-cluster, for the synthesis of acetyl-CoA. stanford.eduresearchgate.net The A-cluster is a more complex [Ni-Ni-(4Fe-4S)] structure. nih.govresearchgate.net
The synthesis of acetyl-CoA at the A-cluster is a remarkable example of biological organometallic chemistry. researchgate.net The process involves the assembly of three key components: a methyl group, carbon monoxide, and coenzyme A (CoA). utexas.edu The methyl group is transferred from a corrinoid iron-sulfur protein to the distal nickel ion (Nid) of the A-cluster. utexas.edu Carbon monoxide, generated at the C-cluster, binds to the proximal nickel ion (Nip). utexas.eduresearchgate.net A key step in the mechanism is the migratory insertion of the methyl group onto the carbonyl group, forming an acetyl-metal intermediate. utexas.edu Finally, the acetyl group reacts with CoA to produce acetyl-CoA. researchgate.net Two main mechanistic pathways, the paramagnetic and diamagnetic mechanisms, have been proposed, differing in the redox state of the A-cluster during catalysis. mdpi.com
| Step | Description | Key Intermediates |
| Methyl Transfer | A methyl group is transferred to the distal Ni site (Nid). utexas.edu | Ni(II)-CH3 species. utexas.edu |
| Carbonyl Binding | CO binds to the proximal Ni site (Nip). utexas.edu | Ni-CO species. researchgate.net |
| C-C Bond Formation | The methyl group migrates to the CO to form an acetyl group. utexas.edu | Ni-acetyl intermediate. researchgate.net |
| Acetyl Transfer | The acetyl group reacts with Coenzyme A. | Acetyl-CoA is released. researchgate.net |
The A-cluster consists of a standard [4Fe-4S] cubane (B1203433) bridged by a cysteine residue to a binuclear nickel site. nih.gov Structural studies have revealed different conformations and metal compositions of the A-cluster, which are likely related to its catalytic function. nih.govresearchgate.net In its active form, the binuclear site contains two nickel ions, designated as the proximal nickel (Nip) and the distal nickel (Nid). nih.govresearchgate.net However, in some crystal structures, the distal nickel site has been found to be occupied by other metals such as copper or zinc, which can render the enzyme inactive. nih.govresearchgate.net The presence of two distinct nickel sites allows for the separate binding of the methyl group and carbon monoxide, bringing them into close proximity for the crucial C-C bond formation. utexas.edu The flexibility of the A-cluster, transitioning between "open" and "closed" conformations, is also thought to be important for substrate binding and product release. nih.govresearchgate.net X-ray absorption spectroscopy and crystallography have been pivotal in characterizing these different structural arrangements and their functional implications. nih.gov
Models for Carbonyl and Methyl Group Activation at the ACS A-cluster
The catalytic heart of acetyl-CoA synthase (ACS) is the A-cluster, a complex metallo-cofactor responsible for the synthesis of acetyl-CoA from a methyl group, carbon monoxide (CO), and coenzyme A (CoA). This cluster consists of a standard [4Fe-4S] cubane that is bridged via a cysteine thiol to a binuclear nickel center. This nickel site is differentiated into a proximal nickel (Ni_p), which is closer to the cubane, and a distal nickel (Ni_d). It is at the versatile Ni_p site that the key catalytic events of carbonylation and methylation are proposed to occur.
Two primary mechanistic models, the "paramagnetic" and "diamagnetic" mechanisms, have been proposed, differing mainly in the oxidation state of the Ni_p during catalysis. In the paramagnetic mechanism, an external reductant activates the cluster by reducing Ni_p from Ni(II) to Ni(I). This Ni(I) state can then bind either CO or the methyl group. The binding of CO to the reduced A-cluster generates a characteristic electron paramagnetic resonance (EPR) signal known as the NiFeC signal, which is considered a key intermediate. In the diamagnetic mechanism, a two-electron reduction of the A-cluster is postulated, leading to a formal Ni(0) state at the Ni_p site, which then reacts with the methyl cation.
The activation of the substrates is intricately linked to large-scale conformational changes within the ACS enzyme. An "open" conformation is thought to be competent for accepting the methyl group from the corrinoid iron-sulfur protein (CFeSP), while a "closed" conformation is required for CO binding and the subsequent formation of the acetyl group. This structural requirement presents a challenge to models that propose a random sequential binding of substrates, as the enzyme's conformation appears to dictate which substrate can access the active site.
Recent spectroscopic investigations have provided significant insights into the nature of the catalytic intermediates. Upon methylation by a methyl donor, the A-cluster forms a methylated intermediate (A_Me). Contrary to the expected product of a Ni(III)-CH₃ species resulting from methyl cation transfer, a combination of Ni K-edge X-ray absorption spectroscopy (XAS), EPR, and electron-nuclear double resonance (ENDOR) studies have indicated that the product is a Ni_p(II)–Me species. The hypothesis that the resulting spin from a transient Ni(III) intermediate is delocalized onto the adjacent [4Fe-4S] cluster was tested with Mössbauer spectroscopy. The results showed no significant change in the oxidation state of the iron cluster, suggesting that structural perturbations, rather than redox changes in the cubane, accommodate the methylation event. These findings highlight the complex electronic and geometric rearrangements the [Ni-4Fe-4S] A-cluster undergoes to facilitate the activation and coupling of carbonyl and methyl groups.
| Intermediate Species | Proposed Ni_p Oxidation State | Key Spectroscopic/Structural Evidence | Associated Conformation |
|---|---|---|---|
| A_ox (Resting State) | Ni(II) | EPR silent | Variable |
| A_NiFeC (Carbonylated) | Ni(I) | Characteristic EPR signal | Closed |
| A_Me (Methylated) | Ni(II) | XAS, ENDOR, Mössbauer Spectroscopy | Open |
| A_Ac (Acetylated) | Ni(II) | Spectroscopic characterization | Closed |
Electron Transfer Pathways and Functional Coupling in [Ni-Fe-S] Metalloenzymes
The function of the [Ni-4Fe-4S] A-cluster is inextricably linked to its role within the larger, bifunctional carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) enzyme complex. This intricate molecular machine ensures efficient catalysis through a combination of electron transfer relays and substrate channeling.
A remarkable example of functional coupling within this enzyme is the process of substrate channeling. Once CO is produced at the active site of CODH (the C-cluster), it does not diffuse into the solvent. Instead, it travels approximately 70 Å through a long, hydrophobic internal gas tunnel that connects the C-cluster of the CODH subunit directly to the A-cluster within the ACS subunit. wikipedia.org This channeling mechanism serves several critical functions: it protects the highly reactive CO intermediate from the aqueous environment, prevents the loss of the intermediate to diffusion, increases the local concentration of CO at the A-cluster to enhance catalytic efficiency, and protects other cellular components from the inhibitory effects of CO. acs.org This direct physical connection ensures that the product of one active site becomes the substrate for the next in a highly controlled and efficient manner.
Interaction with Ancillary Iron-Sulfur Clusters in Enzyme Complexes
The catalytic activity of the A-cluster is critically dependent on a network of ancillary iron-sulfur clusters housed within the CODH/ACS complex. These clusters perform essential roles in electron transfer and substrate generation.
The D- and B-Clusters: These are canonical [4Fe-4S] clusters that form the initial part of the electron transfer chain. The D-cluster is typically located near the surface of the enzyme, allowing it to accept electrons from physiological donors. From the D-cluster, electrons are passed to the internal B-cluster, which then relays them to the C-cluster.
The C-Cluster: This is a unique [Ni-4Fe-4S] cluster that serves as the active site for CO₂ reduction. After receiving electrons via the B-cluster, the C-cluster binds and reduces CO₂ to produce CO. The CO is then directed into the gas channel for transport to the A-cluster. The C-cluster is therefore directly responsible for producing one of the key substrates required by the A-cluster.
Corrinoid Iron-Sulfur Protein (CFeSP) Cluster: The methyl group substrate for the A-cluster is delivered by a separate protein, the CFeSP. This protein contains a corrinoid (cobalamin) cofactor that carries the methyl group, but it also possesses its own [4Fe-4S] cluster. While the primary role of CFeSP is methyl transfer, its interaction with the ACS subunit is a crucial step in the catalytic cycle, highlighting that the network of interacting Fe-S clusters extends beyond the main enzyme complex.
| Cluster Name | Cluster Type | Location | Primary Function |
|---|---|---|---|
| D-Cluster | [4Fe-4S] (typically) | CODH subunit (surface) | Accepts electrons from external donors |
| B-Cluster | [4Fe-4S] | CODH subunit (internal) | Relays electrons from D-cluster to C-cluster |
| C-Cluster | [Ni-4Fe-4S] | CODH subunit (active site) | Reduces CO₂ to CO |
| CFeSP Cluster | [4Fe-4S] | Corrinoid Iron-Sulfur Protein | Component of the methyl group donor protein |
Mechanisms of Oxygen Tolerance and Protection in [Ni-Fe-S] Enzymes
[Ni-Fe-S] enzymes, including the CODH/ACS complex, are typically highly sensitive to oxygen. Exposure to even low levels of O₂ can lead to rapid and often irreversible inactivation of the catalytic clusters. However, some related metalloenzymes that operate in microaerobic or aerobic environments have evolved sophisticated protection mechanisms, offering insights into potential strategies for oxygen tolerance.
One primary protective strategy is structural shielding. The internal gas tunnel connecting the C- and A-clusters in CODH/ACS provides a physical barrier that limits the access of solvent and dissolved gases like O₂ to the highly reactive intermediates and reduced states of the clusters. wikipedia.orgmit.edu The large conformational changes of the ACS subunit, which opens to bind the CFeSP and closes to perform catalysis, may also serve to protect vulnerable intermediates from the external environment. wikipedia.org
A more active protection mechanism has been identified in certain O₂-tolerant [NiFe]-hydrogenases. These enzymes feature a unique ancillary iron-sulfur cluster proximal to the active site. Instead of a standard [4Fe-4S] core, they possess a [4Fe-3S] cluster with an unprecedented coordination of six cysteine residues, as opposed to the usual four. nih.govresearchgate.net This modified cluster has distinct electronic properties, allowing it to rapidly deliver multiple electrons to O₂ that diffuses into the enzyme. nih.gov This facilitates the complete, four-electron reduction of O₂ to two harmless water molecules before the oxygen can damage the main Ni-Fe active site. nih.gov This mechanism relies on the rapid reductive removal of oxygenic species rather than preventing O₂ access. nih.govresearchgate.net
Furthermore, some enzymes exhibit a capacity for damage reversal. For instance, the CODH from Desulfovibrio vulgaris is noted as the most oxygen-tolerant CODH characterized and can be fully reactivated by reduction after oxygen exposure. acs.orgnih.gov This resilience has been linked to the presence of an unusual [2Fe-2S] D-cluster instead of the canonical [4Fe-4S] version, suggesting that the composition of the ancillary clusters is a key determinant in oxygen tolerance. acs.org While the ACS A-cluster itself remains highly oxygen-sensitive, these examples from related enzymes demonstrate that protection is often conferred by the unique properties and rapid electron-donating capabilities of the associated electron transfer chain.
Biosynthesis and Maturation of Ni Fe S Active Sites
Enzymatic Pathways for Nickel Incorporation into [Fe-S] Clusters
The incorporation of nickel into a pre-existing [4Fe-4S] cluster is a critical step in the formation of the active site of enzymes like [NiFe]-hydrogenase and CODH. This process is not spontaneous and requires a dedicated enzymatic machinery to ensure the correct metal is delivered and inserted. The biosynthesis of the [NiFe] hydrogenase active site, for instance, is a multistep process that begins with the synthesis and insertion of an Fe(CN)₂CO center, followed by the delivery and insertion of nickel. nih.gov
In the context of [NiFe]-hydrogenase maturation, nickel insertion is a complex process mediated by several accessory proteins. nih.govresearchgate.net The core machinery for nickel incorporation into the large subunit of [NiFe]-hydrogenase involves the HypA and HypB proteins. researchgate.netacs.orgnih.gov HypB, a GTPase, and the nickel chaperone HypA work in concert to deliver nickel to the apo-enzyme. nih.govacs.org In some organisms, another chaperone called SlyD also participates in this process. nih.govwikipedia.org The sequential movement of nickel is thought to begin with its transfer to HypB. oup.comoup.com GTP hydrolysis by HypB then facilitates the transfer of nickel to HypA. acs.orgoup.com Subsequently, HypA delivers the nickel to the hydrogenase large subunit precursor. acs.orgpnas.org
For CODH, the maturation of its C-cluster, a [Ni-4Fe-4S] center, also involves specific accessory proteins. While less studied than hydrogenase maturation, proteins like CooC, CooT, and CooJ are implicated in nickel delivery. researchgate.netnih.gov CooC, a nickel-dependent ATPase, is considered a major player in CODH maturation. researchgate.net
Roles of Accessory Proteins and Chaperones in [Ni-Fe-S] Cluster Assembly
The assembly of [Ni-4Fe-4S] clusters is a highly regulated process that relies on a suite of accessory proteins and chaperones. These proteins are responsible for synthesizing the cluster components, delivering the metal ions, and ensuring the proper folding and activation of the enzyme. nih.govscispace.com
In the maturation of [NiFe]-hydrogenases, at least six conserved accessory proteins, designated HypA, HypB, HypC, HypD, HypE, and HypF, are required. nih.govresearchgate.netacs.org
HypC, HypD, HypE, and HypF are involved in the synthesis and insertion of the Fe(CN)₂CO moiety. researchgate.netacs.orgwikipedia.org HypE and HypF catalyze the synthesis of the cyanide ligands. acs.org HypC and HypD form a scaffold complex where the Fe(CN)₂CO group is assembled before its insertion into the large subunit of the hydrogenase. acs.orgoup.com
HypA, HypB, and SlyD are the key players in nickel metabolism and insertion. wikipedia.orgnih.gov HypA acts as a nickel chaperone, directly interacting with the hydrogenase large subunit to deliver the nickel ion. pnas.org HypB is a GTPase that facilitates the nickel transfer process, likely by controlling the interaction between HypA and the apo-hydrogenase through its nucleotide-bound state. acs.orgpnas.orgnih.gov The interaction between HypA and HypB is essential for hydrogenase maturation. nih.gov SlyD is another chaperone that can bind nickel and is involved in nickel delivery to hydrogenases in some bacteria. nih.govnih.govnih.gov
The maturation of the C-cluster in CODH also involves accessory proteins, although they are distinct from the Hyp proteins. CooC, CooT, and CooJ are nickel-binding proteins found in some CODH operons. nih.gov CooC is an ATPase believed to be essential for nickel insertion. researchgate.netnih.gov CooJ can function as both a nickel chaperone and a storage protein, while CooT is an additional nickel chaperone. researchgate.net
Table of Accessory Proteins and their Functions in [Ni-4Fe-4S] Cluster Biosynthesis
| Protein | Function | Organism/Enzyme System |
| HypA | Nickel chaperone; delivers nickel to the apo-hydrogenase large subunit. nih.govpnas.orgnih.gov | [NiFe]-hydrogenase |
| HypB | GTPase; facilitates nickel transfer from HypA to the apo-hydrogenase. nih.govnih.govacs.org | [NiFe]-hydrogenase |
| HypC | Forms a scaffold with HypD for Fe(CN)₂CO assembly. acs.orgoup.com | [NiFe]-hydrogenase |
| HypD | [4Fe-4S] cluster-containing protein; part of the scaffold for Fe(CN)₂CO assembly. oup.comresearchgate.netnih.gov | [NiFe]-hydrogenase |
| HypE | Involved in cyanide ligand synthesis. acs.org | [NiFe]-hydrogenase |
| HypF | Involved in cyanide ligand synthesis. acs.org | [NiFe]-hydrogenase |
| SlyD | Nickel chaperone; assists in nickel delivery. nih.govnih.govnih.gov | [NiFe]-hydrogenase (in some organisms) |
| CooC | ATPase; essential for nickel insertion into CODH. researchgate.netnih.gov | Carbon Monoxide Dehydrogenase (CODH) |
| CooT | Nickel chaperone. researchgate.netnih.gov | Carbon Monoxide Dehydrogenase (CODH) |
| CooJ | Nickel chaperone and storage protein. researchgate.netnih.gov | Carbon Monoxide Dehydrogenase (CODH) |
Biological Variations in [Ni-Fe-S] Active Site Biosynthesis
While the general principles of this compound biosynthesis are conserved, there are notable variations across different organisms and enzyme systems. nih.govuliege.be These variations reflect the diverse metabolic needs and cellular environments of the organisms.
For [NiFe]-hydrogenases, the set of accessory proteins can vary. While the core Hyp proteins (A-F) are generally conserved, some organisms may utilize additional or alternative proteins. researchgate.netscispace.com For example, the requirement for SlyD is not universal. nih.gov Cyanobacteria, for instance, possess genes for both uptake and bidirectional hydrogenases, and their maturation pathways involve specific endopeptidases, HupW and HoxW, in addition to the Hyp proteins. oup.com The genetic arrangement of the maturation genes also shows diversity; in some cases, they are clustered with the hydrogenase structural genes, while in others they are found at different locations on the genome. uliege.be
In the case of CODH, significant diversity exists in the maturation machinery. nih.govh1.co The presence and necessity of the CooT and CooJ proteins, for instance, are not universal across all CODH-containing organisms. researchgate.netnih.gov This suggests that different pathways for nickel delivery and active site assembly have evolved. researchgate.net The acetyl-CoA synthase from Carboxydothermus hydrogenoformans, for example, contains a functional Ni-Ni-[4Fe-4S] site, highlighting the specific metal requirements and assembly pathways in different species. pnas.org Furthermore, the diversity of hydrogenases in ruminant microorganisms, including various [NiFe]-hydrogenases, points to a wide array of maturation strategies adapted to the complex gut environment. nih.gov
Redox Events in [Ni-Fe-S] Cluster Assembly and Reactivation Processes
Redox reactions are fundamental to both the initial assembly and the subsequent reactivation of [Ni-Fe-S] clusters. nih.govmdpi.com The iron-sulfur clusters within the maturation proteins themselves often participate in electron transfer processes.
During the assembly of the [NiFe]-hydrogenase active site, the HypD protein, which contains a [4Fe-4S] cluster, is redox-active. oup.comresearchgate.netnih.gov This redox capability is crucial for the synthesis of the cyanide and CO ligands on the HypCD scaffold complex. portlandpress.com The assembly process likely involves multi-electron redox reactions to generate these ligands from precursors. portlandpress.com
The assembled [NiFe]-hydrogenase active site can exist in various redox states, some of which are inactive. wikipedia.orgportlandpress.com Oxygen, for example, can inactivate the enzyme by binding to the active site and oxidizing the nickel ion. portlandpress.compnas.org This leads to the formation of inactive states, often referred to as "Ni-A" (the "unready" state) and "Ni-B" (the "ready" state). wikipedia.orgportlandpress.com
Reactivation of these oxidized, inactive states is a reductive process. pnas.orgpnas.org It involves one-electron reduction and protonation to remove the inhibitory oxygenic species, which is typically a bridging hydroxide (B78521). acs.orgnih.gov The reactivation of the Ni-B state is generally faster than that of the Ni-A state. pnas.orgacs.orgnih.gov The ability of some hydrogenases to tolerate oxygen is linked to their capacity to efficiently reactivate from these oxidized states. pnas.orgpnas.org The redox potential of the proximal Fe-S cluster to the active site is thought to play a role in this oxygen tolerance. pnas.org
Similarly, for CODH, redox-dependent rearrangements of the C-cluster have been observed. nih.gov It is proposed that the oxidized conformation of the cluster may be important for the proper incorporation of nickel during its assembly. nih.gov Synthetic studies have also shown that redox-driven transformations can lead to the formation of higher nuclearity nickel-iron-sulfur clusters, mimicking the biosynthetic process. acs.org The ability of iron-sulfur clusters to switch between different oxidation states is a key feature that enables their diverse functions in electron transfer and catalysis. mdpi.comnih.gov
Q & A
Q. What structural and electronic properties define the [Ni-4Fe-4S] cluster, and how are these determined experimentally?
The this compound is a cubane-like structure with a "dangling" Fe atom coordinated to a Ni atom, as observed in crystallographic studies of carbon monoxide dehydrogenase (CODH II) . Key methods for structural determination include X-ray crystallography (using programs like the CCP4 suite ) and spectroscopic techniques such as Mössbauer, EPR, and X-ray absorption spectroscopy. Electronic properties (e.g., oxidation states) are inferred from redox titration coupled with spectroscopic data. For reproducibility, experimental protocols must detail sample preparation, crystallization conditions, and data collection parameters .
Q. How do researchers validate the functional role of the this compound in enzymatic catalysis?
Functional validation involves:
- Site-directed mutagenesis : Altering residues coordinating the cluster to disrupt activity.
- Kinetic assays : Measuring substrate turnover rates under controlled redox conditions.
- Electrochemical studies : Using protein film voltammetry to correlate redox potentials with catalytic activity. Discrepancies in functional data (e.g., conflicting kinetic parameters) should be resolved by cross-validating methods and ensuring consistent experimental conditions (e.g., pH, temperature) .
Q. What are the standard protocols for synthesizing and stabilizing [Ni-4Fe-4S] clusters in vitro?
Synthesis typically involves anaerobic reconstitution of apo-proteins with Ni²⁺, Fe²⁺/³⁺, and sulfide under reducing conditions. Stabilization requires inert atmospheres (e.g., argon gloveboxes) and chelating agents to prevent metal hydrolysis. Purity is confirmed via UV-vis spectroscopy (absorbance peaks at ~400 nm) and native gel electrophoresis .
Advanced Research Questions
Q. How can conflicting spectroscopic data on the this compound’s electronic configuration be reconciled?
Contradictions often arise from differences in sample preparation (e.g., oxidation states, protein purity) or instrumental parameters (e.g., X-ray beam damage). To address this:
- Standardize protocols : Use identical buffers, redox mediators, and protein batches across studies.
- Multi-technique approach : Combine EPR (to detect paramagnetic states) with Mössbauer spectroscopy (to quantify Fe environments).
- Computational modeling : Density functional theory (DFT) can predict electronic structures for comparison with experimental data .
Q. What experimental strategies can isolate the this compound’s contribution to electron transfer in multi-cluster enzymes?
Key approaches include:
- Selective cluster removal : Using chelators to extract specific clusters while retaining others.
- Electron paramagnetic resonance (EPR) spectroscopy : Monitoring spin states during catalytic turnover.
- Directed evolution : Engineering enzymes with modified cluster compositions to assess functional impacts. Data interpretation must account for inter-cluster interactions (e.g., electron hopping between [4Fe-4S] "B-clusters" and the [Ni-4Fe-4S] "C-cluster" in CODH II) .
Q. How do researchers address challenges in reproducing this compound-dependent catalytic activity across laboratories?
Reproducibility issues often stem from:
- Variability in protein expression : Use standardized plasmids and growth conditions (e.g., E. coli strain, induction temperature).
- Oxygen sensitivity : Implement strict anaerobic protocols validated by resazurin redox indicators.
- Data transparency : Publish raw spectroscopic datasets and crystallographic coordinates in open repositories (e.g., Chemotion, RADAR4Chem) to enable independent validation .
Methodological Best Practices
- Data collection : Document instrument calibration (e.g., X-ray beam energy, EPR microwave power) to ensure comparability .
- Ethical considerations : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, balancing openness with patient/participant confidentiality in biomedical studies .
- Conflict resolution : Use statistical tools (e.g., cluster analysis ) to identify outliers in datasets and refine hypotheses iteratively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
